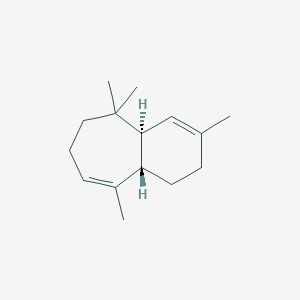

(1S,6S)-gamma-himachalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,6S)-gamma-himachalene is a trans-gamma-himachalene. It is an enantiomer of a (1R,6R)-gamma-himachalene.

Applications De Recherche Scientifique

Chemical Properties and Sources

(1S,6S)-gamma-himachalene is a member of the himachalene family, characterized by its unique molecular structure. It has been identified in various plant species, including Guatteria hispida and Pterocaulon virgatum. The molecular formula for gamma-himachalene is C15H24 with a molecular weight of 204.35 g/mol .

Pharmacological Applications

Bioactivity and Therapeutic Potential

Recent studies have demonstrated that this compound exhibits significant bioactivity, making it a candidate for therapeutic applications:

- Smooth Muscle Activity : Research indicates that derivatives synthesized from gamma-himachalene show high affinities towards specific protein targets and exhibit promising effects on isolated smooth muscles . This suggests potential applications in developing treatments for conditions involving smooth muscle dysfunction.

- Antifungal Properties : Compounds derived from gamma-himachalene have shown inhibitory activity against Aspergillus fumigatus, a pathogen responsible for severe infections . This highlights its potential as an antifungal agent.

- Cytotoxicity Against Cancer Cells : Cis-himachalol, a related compound, has demonstrated cytotoxic effects against various human cancers including brain, colon, and ovarian cancers . This opens avenues for further exploration of gamma-himachalene's derivatives in cancer therapy.

Agricultural Applications

Pesticidal and Repellent Properties

The agricultural sector has also recognized the potential of this compound as a natural pesticide:

- Insect Repellency : Studies suggest that sesquiterpenes like gamma-himachalene can serve as effective insect repellents. Their application could reduce reliance on synthetic pesticides, promoting sustainable agriculture practices.

- Plant Growth Regulation : There is emerging evidence that certain terpenes can influence plant growth and development. Further research into gamma-himachalene may reveal its utility in enhancing crop yields or resilience against environmental stressors.

Food Science Applications

Flavoring and Preservation

In the food industry, this compound's aromatic properties make it suitable for use as a flavoring agent:

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Bioactivity Investigation

A study focused on synthesizing derivatives from gamma-himachalene revealed their ability to interact with specific protein sites related to smooth muscle function. The research utilized molecular docking techniques to assess binding affinities and confirmed the structural integrity of synthesized compounds through spectroscopic methods .

Case Study 2: Antifungal Activity Assessment

Research assessing the antifungal properties of gamma-himachalene derivatives demonstrated effective inhibition of Aspergillus fumigatus. The study employed both in vitro assays and molecular modeling to understand the interaction mechanisms between the compound and fungal cell structures .

Propriétés

Formule moléculaire |

C15H24 |

|---|---|

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(4aS,9aS)-2,5,9,9-tetramethyl-3,4,4a,7,8,9a-hexahydrobenzo[7]annulene |

InChI |

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14+/m1/s1 |

Clé InChI |

PUWNTRHCKNHSAT-KGLIPLIRSA-N |

SMILES isomérique |

CC1=C[C@H]2[C@H](CC1)C(=CCCC2(C)C)C |

SMILES canonique |

CC1=CC2C(CC1)C(=CCCC2(C)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.